4-(Chlorodifluoromethylsulfonyl)nitrobenzene
Overview
Description
4-(Chlorodifluoromethylsulfonyl)nitrobenzene: is a versatile organic compound with the molecular formula C7H4ClF2NO4S. This compound is characterized by the presence of a nitro group (-NO2), a chlorodifluoromethylsulfonyl group (-SO2CF2Cl), and a benzene ring. It is widely used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorodifluoromethylsulfonyl)nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of chlorodifluoromethylsulfonylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually require low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of catalysts and optimized reaction conditions can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 4-(Chlorodifluoromethylsulfonyl)nitrobenzene can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-(Chlorodifluoromethylsulfonyl)aniline.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Oxidized benzene derivatives.
Scientific Research Applications
Chemistry: 4-(Chlorodifluoromethylsulfonyl)nitrobenzene is used as a building block in organic synthesis. Its unique functional groups make it valuable for the synthesis of complex molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of various pharmacologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in material science and polymer chemistry.
Mechanism of Action
The mechanism of action of 4-(Chlorodifluoromethylsulfonyl)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The chlorodifluoromethylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
4-Chloronitrobenzene: Similar structure but lacks the difluoromethylsulfonyl group.
4-Bromonitrobenzene: Contains a bromine atom instead of the chlorodifluoromethylsulfonyl group.
4-Methoxynitrobenzene: Contains a methoxy group instead of the chlorodifluoromethylsulfonyl group.
Uniqueness: 4-(Chlorodifluoromethylsulfonyl)nitrobenzene is unique due to the presence of the chlorodifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
1-[chloro(difluoro)methyl]sulfonyl-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO4S/c8-7(9,10)16(14,15)6-3-1-5(2-4-6)11(12)13/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWOBMQWODUKEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231064 | |
Record name | 1-[(Chlorodifluoromethyl)sulfonyl]-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74159-81-2 | |
Record name | 1-[(Chlorodifluoromethyl)sulfonyl]-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74159-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Chlorodifluoromethyl)sulfonyl]-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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